Reaction Yield: 4'-Bromobiphenyl-4-yl Benzoate via Electrophilic Bromination of Biphenyl-4-yl Benzoate
Direct bromination of biphenyl-4-yl benzoate yields 4'-Bromobiphenyl-4-yl benzoate with a reported efficiency of approximately 50%. This yield is a critical differentiator when considering alternative synthetic routes to brominated biphenyls, such as the Gomberg–Bachmann reaction for p-bromobiphenyl, which typically proceeds with yields below 40% [1][2]. The ester functionality in the target compound stabilizes the intermediate and directs electrophilic substitution, enabling a more controlled and efficient bromination compared to the free biphenyl system [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~50% yield |
| Comparator Or Baseline | p-Bromobiphenyl (via Gomberg–Bachmann reaction) |
| Quantified Difference | At least 10 percentage points higher yield |
| Conditions | Bromination of parabenzophenol ester with liquid bromine in acetic acid at ambient temperature (12 hours) [1] vs. Gomberg–Bachmann reaction of 4-bromoaniline with benzene [2]. |
Why This Matters
Higher synthetic efficiency directly reduces material costs and waste, making this intermediate more economically viable for large-scale procurement in industrial R&D.
- [1] Dubois, J.C., Zann, A., & Beguin, A. (1978). Mesogenic biphenyl benzoates. U.S. Patent No. 4,112,239. (Example 1: Bromation efficiency of ~50%). Retrieved from: https://patents.justia.com/patent/4112239 View Source
- [2] Web Archive. (2016). Gomberg–Bachmann reaction. (Yield: less than 40%). Retrieved from: https://web.archive.org/web/20161010121423/http://www.organic-chemistry.org/namedreactions/gomberg-bachmann-reaction.shtm View Source
